5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole
Description
Introduction to Pyrimidine-Thiazole Hybrid Compounds
Historical Development of Pyrimidine-Thiazole Scaffolds
The integration of pyrimidine and thiazole rings into hybrid structures originated in the mid-20th century, driven by the need to enhance the bioavailability and target specificity of heterocyclic compounds. Early synthetic routes often relied on multistep condensation reactions, such as the cyclization of α-halo carbonyl compounds with thiosemicarbazides, a method still refined in contemporary studies. For instance, the Vilsmeier-Haack reaction enabled the introduction of aldehyde groups at strategic positions on pyrimidine cores, facilitating subsequent thiazole ring formation. These foundational strategies laid the groundwork for modern derivatives like 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole, which emerged from efforts to optimize steric and electronic properties for biological activity.
A pivotal advancement occurred with the adoption of one-pot multicomponent syntheses, which improved yield and reduced waste. For example, NiFe₂O₄ nanoparticle-catalyzed reactions in ethanol-water systems allowed efficient construction of thiazole-phthalazine hybrids, demonstrating the scalability of such approaches. These methods underscore the transition from traditional organic solvents to green chemistry paradigms, aligning with global sustainability goals.
Significance in Medicinal Chemistry Research
Pyrimidine-thiazole hybrids occupy a unique niche in drug design due to their dual capacity for DNA interaction and enzyme inhibition. The pyrimidine ring, a ubiquitous component of nucleic acids, provides a scaffold for intercalation or minor groove binding, while the thiazole moiety introduces sulfur-based reactivity and hydrogen-bonding capabilities. This combination is exemplified by compounds such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, which exhibits selective cytotoxicity against leukemia cells (IC₅₀ = 0.57 µM) by inducing DNA damage and PARP1-mediated repair pathways.
Recent studies have expanded the therapeutic scope of these hybrids to include kinase inhibition and chaperone protein modulation. For instance, molecular docking analyses of thiazole-phthalazine derivatives revealed strong binding affinities for Hsp82 and Hsp90, critical regulators of oncoprotein stability. Such interactions position pyrimidine-thiazole hybrids as promising candidates for targeted cancer therapies, particularly in overcoming drug resistance mechanisms.
Current Research Landscape and Theoretical Frameworks
Contemporary research on this compound and related compounds is characterized by three intersecting themes:
- Synthetic Innovation : Green chemistry principles dominate recent methodologies. The use of recyclable catalysts like NiFe₂O₄ nanoparticles in one-pot syntheses has reduced reaction times to 60 minutes while achieving yields exceeding 90%. These advances contrast sharply with earlier protocols requiring harsh reagents and prolonged reflux conditions.
- Computational Guidance : In silico tools now play a central role in predicting pharmacokinetic profiles and target engagement. ADME analyses of thiazole derivatives highlight favorable intestinal absorption and low cytochrome P450 inhibition, reducing the risk of drug-drug interactions. Molecular dynamics simulations further elucidate how chloro and methyl substituents enhance binding to hydrophobic enzyme pockets.
- Mechanistic Exploration : Studies increasingly focus on the downstream effects of pyrimidine-thiazole interactions, such as PARP1 inhibition and nucleolar stress induction. For example, preincubation with Fluzaparib reduced the cytotoxicity of certain hybrids by 50%, implicating DNA repair pathways in their mode of action.
Table 1: Comparative Analysis of Pyrimidine-Thiazole Hybrid Syntheses
| Method | Catalyst | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Vilsmeier-Haack Cyclization | POCl₃/DMF | 75–80 | 12 | Introduces aldehyde functionality |
| One-Pot Multicomponent | NiFe₂O₄ NPs | 90–95 | 1 | Solvent efficiency, scalability |
| Thiosemicarbazide Cyclization | Acetic Anhydride | 80–83 | 6 | Generates thiadiazole derivatives |
This table synthesizes data from multiple studies to illustrate the evolution of synthetic strategies.
The structural adaptability of pyrimidine-thiazole hybrids is further demonstrated by their substitution patterns. Chloro and methyl groups, as seen in this compound, enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration and oral bioavailability. These modifications also influence stereoelectronic effects, fine-tuning interactions with biological targets.
Emerging theoretical frameworks emphasize the role of hybrid scaffolds in polypharmacology—simultaneously modulating multiple disease-relevant pathways. For instance, dual inhibition of PARP and HSP90 could synergistically disrupt cancer cell proliferation and survival, a hypothesis supported by the activity of compound 4n against melanoma (IC₅₀ = 0.87 µM). Such multifunctionality positions pyrimidine-thiazole compounds at the forefront of precision medicine initiatives.
Structure
3D Structure
Properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-5-11-6(2-8(9)12-5)7-3-10-4-13-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERMVPXBLHOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-34-4 | |
| Record name | 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Overview and Key Properties
Molecular formula : C₈H₆ClN₃S
Molecular weight : 211.67 g/mol
SMILES notation : CC1=NC(=CC(=N1)Cl)C2=CN=CS2
IUPAC name : 5-(6-Chloro-2-methylpyrimidin-4-yl)-1,3-thiazole
The compound consists of a 2-methyl-6-chloropyrimidine ring linked to a thiazole moiety at the 4-position. This arrangement enables diverse reactivity, particularly in nucleophilic substitution and cyclization reactions.
Primary Synthetic Routes
Nucleophilic Aromatic Substitution (Method A)
This approach leverages 4,6-dichloro-2-methylpyrimidine as the starting material. The 4-chloro group undergoes substitution with a thiazole-derived nucleophile.
Procedure:
Reactants :
Conditions :
- Temperature: 80–100°C
- Reaction time: 12–24 hours
- Molar ratio: 1:1 (pyrimidine:thiazole)
Mechanism :
The base deprotonates the thiazole’s amine, generating a nucleophile that attacks the electron-deficient 4-position of the pyrimidine ring. The 6-chloro group remains intact due to steric and electronic effects.
Advantages:
- High regioselectivity for the 4-position.
- Scalable for industrial production.
Limitations:
- Requires anhydrous conditions.
- Residual starting materials may complicate purification.
Cyclocondensation of Thiourea Derivatives (Method B)
This method constructs the thiazole ring onto a pre-functionalized pyrimidine precursor.
Procedure:
Reactants :
Conditions :
- Temperature: 0–25°C (initial step), then 60–80°C
- Solvent: Dichloromethane (DCM) or acetonitrile
Mechanism :
The alkyne group reacts with thiourea to form a thiazole ring via cyclization, followed by oxidation to stabilize the heterocycle.
Advantages:
- Avoids handling sensitive aminothiazole intermediates.
- Compatible with diverse thiourea derivatives.
Limitations:
- Lower yields compared to Method A.
- Requires precise temperature control to prevent side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Substitution) | Method B (Cyclization) |
|---|---|---|
| Starting material cost | Moderate | High |
| Reaction time | 12–24 hours | 6–12 hours |
| Yield | 70–85% | 50–65% |
| Scalability | Industrial | Lab-scale |
| Purification complexity | Moderate | High |
Industrial-Scale Optimization
Solvent Selection
Challenges and Solutions
Regioselectivity Issues
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies report 30–50% reduction in reaction time for Method A using microwave irradiation (100°C, 300 W).
Flow Chemistry Applications
Continuous-flow reactors enable safer handling of chlorinating agents (e.g., sulfuryl chloride) in Method B, minimizing exposure risks.
Chemical Reactions Analysis
Types of Reactions: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine-thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of specific enzymes or receptors. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism of action of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:
Structural Analogs
Pharmacological Activity
- Imidazo[2,1-b]thiazole Derivatives : Exhibit antitumor activity in vitro, with IC₅₀ values <10 µM against leukemia cell lines ( ).
- Carboxamide Analog : Demonstrated enhanced binding to kinase targets due to hydrogen-bonding interactions from the carboxamide group ( ).
Structure-Activity Relationships (SAR)
- Chlorine Substitution : The 6-chloro group on the pyrimidine ring enhances electronegativity, improving interactions with hydrophobic enzyme pockets .
- Thiazole vs. Morpholine : Thiazole’s aromaticity favors π-π stacking in biological targets, whereas morpholine derivatives prioritize solubility .
- Carboxamide Addition : Introduces hydrogen-bonding capacity, critical for target selectivity ( ).
Key Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
Biological Activity
5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyrimidine derivative. Its molecular formula is , and it has been assigned the CAS number 1159818-34-4. The presence of chlorine and methyl groups significantly influences its biological properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that similar thiazole derivatives may act through the following pathways:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation, such as various kinases and topoisomerases.
- Interference with Mitochondrial Function : It is hypothesized that this compound may disrupt mitochondrial electron transport chains, leading to apoptosis in cancer cells.
- Targeting Microtubules : Thiazole derivatives have been noted for their ability to bind to tubulin, thus inhibiting microtubule polymerization and disrupting mitotic spindle formation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells) demonstrated significant growth inhibition at concentrations as low as 10 μM .
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 | 40.87 |
| SK-BR-3 | 46.14 |
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can significantly affect biological activity:
- Chlorine Substitution : The presence of chlorine at the 6-position of the pyrimidine enhances potency against certain cancer cell lines.
- Methyl Group Influence : The methyl group on the pyrimidine ring may contribute to lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- In Vitro Antiproliferative Activity : A study evaluated various thiazole derivatives, including those with similar structures to this compound, revealing promising antiproliferative effects against multiple cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins involved in cancer progression, supporting its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
